molecular formula C16H17N3O3S B3009013 7-(morpholine-4-carbonyl)-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 361475-19-6

7-(morpholine-4-carbonyl)-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B3009013
CAS No.: 361475-19-6
M. Wt: 331.39
InChI Key: YNZBQJBFCWICSA-UHFFFAOYSA-N
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Description

7-(morpholine-4-carbonyl)-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(morpholine-4-carbonyl)-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of the quinazolinone core, followed by the introduction of the morpholine-4-carbonyl group and the prop-2-enyl substituent. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

7-(morpholine-4-carbonyl)-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

7-(morpholine-4-carbonyl)-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-(morpholine-4-carbonyl)-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, depending on the target and the context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives and morpholine-containing molecules. These compounds share structural features but may differ in their functional groups or substituents.

Uniqueness

What sets 7-(morpholine-4-carbonyl)-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one apart is its combination of the quinazolinone core with the morpholine-4-carbonyl and prop-2-enyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

7-(morpholine-4-carbonyl)-3-prop-2-enyl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-2-5-19-15(21)12-4-3-11(10-13(12)17-16(19)23)14(20)18-6-8-22-9-7-18/h2-4,10H,1,5-9H2,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZBQJBFCWICSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCOCC3)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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